Acetyl-PHF6 amide TFA, also known as Ac-VQIVYK-NH2 TFA, is a hexapeptide derived from the tau protein, specifically from a segment known as PHF6. This peptide is of significant interest in neurobiology due to its association with tau pathology in neurodegenerative diseases such as Alzheimer's disease. The peptide sequence VQIVYK is implicated in the formation of paired helical filaments, which are characteristic of tau protein aggregation.
Acetyl-PHF6 amide TFA is synthesized based on the tau protein, which is predominantly expressed in neurons and plays a crucial role in stabilizing microtubules. The classification of this compound falls under bioactive peptides, particularly those involved in protein aggregation and neurodegeneration. It is recognized for its potential to form fibrillar structures that resemble those found in neurodegenerative diseases.
The synthesis of Acetyl-PHF6 amide TFA typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This process allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular formula for Acetyl-PHF6 amide TFA is C₄₉H₆₃N₉O₇S, with a molecular weight of approximately 903.99 g/mol. The structure consists of six amino acids arranged in a specific sequence that contributes to its biological activity.
Acetyl-PHF6 amide TFA can participate in several chemical reactions:
The mechanism by which Acetyl-PHF6 amide TFA exerts its effects relates to its ability to promote tau aggregation:
Acetyl-PHF6 amide TFA has several applications in scientific research:
The PHF6 hexapeptide (306VQIVYK311) constitutes the core aggregation motif within tau's microtubule-binding domain (R3 repeat). This segment drives the initial nucleation phase of tau aggregation through hydrophobic interactions and β-sheet formation. Experimental studies demonstrate that peptides containing PHF6 exhibit significantly higher aggregation propensity compared to those containing PHF6* (275VQIINK280) or mutant variants (ΔK280). Ion-mobility mass spectrometry reveals PHF6 homodimers are ~3-fold more stable than PHF6/PHF6 heterodimers and ~5-fold more stable than PHF6 homodimers, establishing PHF6 as the dominant aggregation nucleus [1].
PHF6-derived aggregates display pronounced neurotoxicity in neuronal cell models. Acetylated PHF6 (Ac-PHF6) reduces SH-SY5Y cell viability to <70% at physiological concentrations, while sonicated protofibrils (50–250 nm) exacerbate toxicity, reducing viability to <25% [3]. This mirrors the neurotoxic profile of full-length tau oligomers, confirming PHF6's sufficiency to recapitulate tau-mediated cytotoxicity. Membrane interactions amplify toxicity; Ac-PHF6 rapidly integrates into anionic lipid bilayers, inducing curvature stress and lipid extraction that culminate in membrane destabilization [3].
Table 1: Aggregation Kinetics and Neurotoxic Profiles of PHF6 Constructs
PHF6 Variant | Aggregation Rate (ThT fluorescence/min) | Membrane Disruption Time | Neuronal Viability (% vs control) |
---|---|---|---|
Ac-PHF6 | 0.85 ± 0.12* | <1 hour | 68.2 ± 5.3* |
NH3+-PHF6 | 0.11 ± 0.03 | >6 days | 71.5 ± 4.7* |
Ac-PHF6 protofibrils | N/A | Immediate | 23.4 ± 3.1* |
Full-length tau | 0.40 ± 0.07 | Hours-days | 52.8 ± 6.2* |
*p<0.01 vs control; Data sourced from [1] [3]
Cryo-EM structures of tau fibrils from Alzheimer's disease patients consistently position PHF6 within the rigid cross-β core of paired helical filaments (PHFs). The motif adopts parallel, in-register β-sheets stabilized by a steric zipper configuration: Val306 and Ile308 project hydrophobic sidechains inward, while Tyr310 facilitates π-stacking interactions. This creates a dry, tightly packed interface resistant to proteolytic cleavage [1] [5].
PHF6's structural plasticity enables polymorphic fibril architectures. In 4R tauopathies like corticobasal degeneration (CBD), residues 306–311 form a C-shaped fold with backbone torsion angles of -120° ± 15° (φ) and 130° ± 10° (ψ), distinct from the linear β-arch observed in Alzheimer's PHFs [5] [8]. Post-translational modifications further modulate conformation; N-terminal acetylation (Ac-PHF6) eliminates charge repulsion, accelerating β-sheet formation 8-fold compared to NH3+-PHF6 [3].
Fibril destabilization studies validate PHF6's structural significance. Naphthoquinone-tryptophan hybrids (NQTrp/Cl-NQTrp) selectively disrupt PHF6 steric zippers via:
Table 2: Fibril Disassembly Efficacy of PHF6-Targeting Compounds
Compound | Concentration (μM) | β-Sheet Reduction (%) | Fibril Density Remaining (%) | Primary Interaction Mechanism |
---|---|---|---|---|
NQTrp | 50 (1:1) | 38.2 ± 4.1 | 64.7 ± 7.3 | H-bond with Gln307 |
NQTrp | 250 (5:1) | 68.5 ± 5.7* | 12.1 ± 3.8* | Hydrophobic displacement |
Cl-NQTrp | 50 (1:1) | 42.7 ± 3.9 | 59.3 ± 6.2 | π-stacking with Tyr310 |
Cl-NQTrp | 250 (5:1) | 73.1 ± 6.4* | 8.5 ± 2.6* | Lysine-water bridge disruption |
*p<0.001 vs control; Data sourced from [6]
PHF6 and PHF6* exhibit distinct isoform-specific roles dictated by alternative splicing of exon 10. PHF6* (275VQIINK280) resides within exon 10-encoded R2 repeat, restricting its expression to 4R tau isoforms (e.g., 2N4R, 1N4R). In contrast, PHF6 occurs in all six tau isoforms due to its location in the constitutive R3 repeat [1] [5]. This distribution correlates with disease-specific aggregation patterns:
Structural modeling reveals cooperative interactions between aggregation motifs. The PGGG motif (residues 301–304 preceding PHF6) forms β-hairpins that sterically align PHF6 monomers for cross-β assembly. Geometry-based topological analysis shows 4R tauopathies exhibit 40% higher conformational strain energy at PGGG sites versus 3R+4R diseases, explaining their enhanced PHF6-dependent aggregation [8]. Pathogenic mutations further modulate hotspot hierarchy; ΔK280 in PHF6* increases PHF6 binding affinity by 2.3-fold, creating a "pathological bridge" between hotspots [1].
Table 3: Aggregation Hotspot Distribution in Tauopathies
Tauopathy Class | Isoform Ratio (3R:4R) | Primary Nucleation Motif | Elongation-Dominant Motif | PHF6 Contribution to β-Sheet Content (%) |
---|---|---|---|---|
Alzheimer's (AD) | 1:1 | PHF6*/PHF6 heterodimer | PHF6 | 72–78 |
Pick's disease (PiD) | 100:0 | PHF6 | PHF6 | 98 |
PSP/CBD | 0:100 | PHF6* | PHF6 | 65–71 |
PART/CTE | 1.5:1 | PHF6 | PHF6 | 83–89 |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8